molecular formula C7H12ClNO2 B13005677 1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride

1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride

Cat. No.: B13005677
M. Wt: 177.63 g/mol
InChI Key: ZMUZPYNQUGFXTF-UHFFFAOYSA-N
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Description

1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride (CAS: Not explicitly provided; molecular formula: C₈H₁₃ClNO₂) is a conformationally constrained spirocyclic compound. Its rigid bicyclic structure, featuring a six-membered ring fused with a three-membered azetidine-like ring, makes it valuable in medicinal chemistry. The hydrochloride salt enhances solubility and stability, facilitating its use as a building block for peptidomimetics and kinase inhibitors .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

1-azaspiro[3.3]heptane-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)5-3-7(4-5)1-2-8-7;/h5,8H,1-4H2,(H,9,10);1H

InChI Key

ZMUZPYNQUGFXTF-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CC(C2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Three-Step Synthesis via Boc-Protected Intermediate

A well-documented industrially applicable method involves the synthesis of 2-tert-butoxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid as a key intermediate, which can be converted to the hydrochloride salt. This method is characterized by:

  • Step 1: Reaction of a starting compound (compound 1) with p-dimethylamino-azo-benzene acyl chlorides under basic conditions in methylene dichloride to form compound 2 with a 100% yield.
  • Step 2: Nucleophilic substitution of compound 2 with sodium cyanide in N,N-dimethylformamide (DMF) to yield compound 3 with a 62% yield.
  • Step 3: Hydrolysis of compound 3 in ethanol/water with potassium hydroxide, followed by acidification to pH 3-4, extraction, and drying to obtain compound 4 (the Boc-protected azaspiro acid) with a 62% yield.

This route is notable for its short reaction sequence, ease of operation, and scalability, with an overall yield of approximately 38.4% for the Boc-protected acid intermediate. The solvents and conditions are carefully chosen to optimize reaction control and product purity.

Step Reaction Conditions Solvent(s) Yield (%) Notes
1 Compound 1 + p-dimethylamino-azo-benzene acyl chloride, triethylamine, 0°C to RT, overnight Methylene dichloride 100 Complete reaction by TLC
2 Compound 2 + NaCN, RT, 1 hour N,N-Dimethylformamide (DMF) 62 Extraction with ethyl acetate
3 Compound 3 + KOH, ethanol/water, RT, overnight; acidify to pH 3-4 Ethanol/water mixture 62 Final extraction and drying

Table 1: Summary of the three-step synthesis of Boc-protected 2-azaspiro[3.3]heptane-6-carboxylic acid intermediate.

Alternative Synthetic Routes Involving β-Lactam Intermediates

Another approach involves the formation of spirocyclic β-lactams via thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates (e.g., Graf isocyanate). The β-lactam ring is subsequently reduced using alane to yield the spirocyclic amine, which can be further functionalized to the carboxylic acid and converted to the hydrochloride salt.

  • This method is more common in laboratory-scale synthesis and can be adapted for industrial production with careful control of temperature and reagent stoichiometry.
  • The key advantage is the direct formation of the spirocyclic core with high stereochemical control.
Step Reaction Type Key Reagents Notes
[2+2] Cycloaddition Thermal cycloaddition Endocyclic alkene + Graf isocyanate Forms spiro β-lactam
Reduction β-Lactam reduction Alane (AlH3) Converts β-lactam to spiro amine
Functionalization Carboxylation and salt formation Various reagents Final conversion to hydrochloride salt

Table 2: Outline of β-lactam-based synthetic route.

Multi-Step Synthesis via Lithium Aluminum Hydride Reduction and Ring Closure

A more complex synthetic route reported for related azaspiro compounds involves:

  • Reduction of a precursor compound with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0–20 °C.
  • Protection of amine groups using tosyl chloride (TsCl) in pyridine.
  • Ring closure via reaction with ortho-nitrobenzenesulfonamide under basic conditions.
  • Further functional group transformations including thiophenol substitution, ketone formation under acidic conditions, and Boc protection.

This method achieves high yields at each step (ranging from 40% to over 90%) and is suitable for large-scale synthesis due to mild reaction conditions and good overall yield (~41% total yield for the tert-butyl ester intermediate).

Step Reagents/Conditions Solvent(s) Yield (%) Notes
1 LiAlH4 reduction THF High 0–20 °C
2 Tosyl chloride protection Pyridine 91 Amine protection
3 Ring closure with ortho-nitrobenzenesulfonamide DMF High Potassium carbonate base
4 Thiophenol substitution DMF High Potassium carbonate base
5 Ketone formation and Boc protection Acidic/Basic 82 Final intermediate

Table 3: Multi-step synthesis of azaspiro intermediates with high yields.

Comparative Analysis of Preparation Methods

Feature Three-Step Boc Route β-Lactam Route Multi-Step LiAlH4 Route
Number of Steps 3 3 (cycloaddition, reduction, functionalization) 5+
Overall Yield ~38.4% (for Boc intermediate) Not explicitly reported ~41% (for tert-butyl ester)
Scalability High, industrially applicable Moderate, requires careful control High, suitable for scale-up
Reaction Conditions Mild, room temperature to 0°C Thermal cycloaddition, reduction Mild, 0–20 °C, standard solvents
Key Advantages Short route, easy operation Direct spiro core formation High yields, versatile
Key Challenges Use of toxic cyanide Control of cycloaddition Multiple steps, longer sequence

Research Findings and Notes

  • The three-step Boc-protected synthesis method is favored for industrial production due to its simplicity, use of readily available reagents, and manageable reaction conditions. The use of sodium cyanide requires appropriate safety measures.
  • The β-lactam route offers stereochemical control and direct spirocyclic ring formation but is less documented for large-scale production.
  • The multi-step LiAlH4-based method provides a robust synthetic platform for various azaspiro derivatives, with high yields and mild conditions, making it attractive for medicinal chemistry applications.
  • The hydrochloride salt formation typically follows the isolation of the free acid or amine intermediate by acidification with hydrochloric acid, ensuring product stability and ease of handling.

Summary Table of Key Preparation Parameters

Parameter Three-Step Boc Route β-Lactam Route Multi-Step LiAlH4 Route
Starting Materials Compound 1, acyl chlorides, NaCN Endocyclic alkenes, isocyanates Precursor compound (14), LiAlH4
Solvents Methylene dichloride, DMF, ethanol/water Various (thermal conditions) THF, pyridine, DMF, ethyl acetate
Reaction Temperature Range 0°C to RT Elevated (thermal) 0–20 °C
Reaction Time Overnight to 1 hour Variable Overnight
Yield per Step 62–100% Not specified 40–91%
Overall Yield ~38.4% Not specified ~41%
Industrial Viability High Moderate High

This comprehensive analysis consolidates the current knowledge on the preparation of 1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride, highlighting the most practical and efficient synthetic routes. The three-step Boc-protected intermediate synthesis and the multi-step LiAlH4 reduction route stand out for their industrial applicability and yield optimization.

Chemical Reactions Analysis

Types of Reactions

1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for biological targets. This compound can modulate various pathways, depending on the functional groups attached to the spirocyclic scaffold .

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name Structural Features Key Functional Groups Biological Relevance
1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride Spiro[3.3] system with carboxylic acid and HCl salt -COOH, -NH (protonated as HCl) Peptidomimetic scaffolds, kinase inhibitors
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS: 1170775-77-5) Amino group at C6, 2-azaspiro[3.3] backbone -NH₂, -COOH Ligand for GABA/ornithine receptors
1-Oxa-6-azaspiro[3.3]heptane oxalate (CAS: 1427358-60-8) Oxygen replaces one nitrogen in the spiro system; oxalate counterion -O-, oxalate salt Improved solubility via oxalate
6-Fluoro-1-azaspiro[3.3]heptane hydrochloride (CID: 131538420) Fluorine substituent at C6 -F, -NH (protonated as HCl) Enhanced bioavailability via fluorination
2-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride (sc-341425) Bicyclic (non-spiro) system with fused cyclohexane and aziridine rings -COOH, -NH (protonated as HCl) Structural rigidity for drug design

Key Observations :

  • Spiro vs. Bicyclic Systems : Spiro compounds (e.g., 1-azaspiro[3.3]heptane derivatives) enforce distinct conformational constraints compared to bicyclic systems (e.g., 2-azabicyclo[4.1.0]heptane), impacting target binding .
  • Substituent Effects: Fluorination (CID: 131538420) enhances metabolic stability, while amino groups (CAS: 1170775-77-5) introduce hydrogen-bonding capabilities for receptor interactions .

Key Observations :

  • High-Yield Routes : The Boc-protected precursor of the target compound is synthesized efficiently (90% yield), enabling scalable production .
  • Commercial Discontinuations : Analogues like 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride are discontinued, suggesting synthetic or stability challenges .

Key Observations :

  • Therapeutic Potential: The target compound’s role in PROTACs highlights its utility in targeted protein degradation, a cutting-edge therapeutic strategy .
  • Cost Implications : High prices for intermediates (e.g., €4,148/500 mg) reflect demand and synthetic complexity .

Biological Activity

1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates a nitrogen atom within the ring. This compound is classified as an amino acid derivative due to its carboxylic acid functional group, making it relevant in various fields including medicinal chemistry and organic synthesis. The biological activity of this compound is primarily attributed to its structural features, which may influence its interaction with biological targets.

The mechanism of action of 1-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride involves its ability to interact with specific molecular targets. The spirocyclic structure provides a rigid framework that enhances binding affinity and selectivity for biological targets. This compound can modulate various pathways depending on the functional groups attached to the spirocyclic scaffold, making it a potential candidate in drug design and therapeutic applications .

Biological Activity Overview

1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride has been explored for its potential therapeutic properties, including:

  • Antiviral Activity : Research indicates that compounds similar to 1-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride may inhibit viral replication in human primary cells, showcasing potential as antiviral agents .
  • Anesthetic Analogue : The compound is being investigated for its possible applications as an anesthetic analogue, which could provide novel approaches in pain management .
  • Bioisosteric Applications : It is considered a bioisostere in drug design, potentially replacing other functional groups to enhance pharmacological profiles .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 1-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride in various biological assays:

  • Antiviral Efficacy : A study demonstrated that derivatives of this compound exhibited potent activity against Dengue virus (DENV) in human primary monocyte-derived dendritic cells (MDDCs), indicating its relevance in antiviral drug development .
  • Therapeutic Potential : In vitro experiments have shown that modifications to the spirocyclic structure can lead to enhanced selectivity and potency against specific targets, supporting its use in developing new therapeutics .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntiviralInhibits replication of Dengue virus in MDDCs
Anesthetic AnaloguePotential applications in pain management
Bioisosteric DesignServes as a bioisostere for enhancing drug efficacy

Synthesis and Derivatives

The synthesis of 1-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride involves constructing both four-membered rings through a series of reactions involving electrophiles and nucleophiles. This method allows for the formation of the complex ring structure that characterizes this compound. The unique structural features could facilitate research into new therapeutic agents targeting specific biological pathways .

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